3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Medicinal Chemistry High-Throughput Screening Quality Control

3-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338401-49-3) is a heterocyclic compound that combines a partially saturated quinazolinone core with a 3-methylbenzamide moiety. The hexahydroquinazoline scaffold is a recognized kinase inhibitor pharmacophore, and the compound is primarily procured as an advanced intermediate for kinase-targeted drug discovery programs and as a reference compound in structure-activity relationship (SAR) studies.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 338401-49-3
Cat. No. B2848572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
CAS338401-49-3
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NC3=C(CCCC3)C(=O)N2
InChIInChI=1S/C16H17N3O2/c1-10-5-4-6-11(9-10)14(20)18-16-17-13-8-3-2-7-12(13)15(21)19-16/h4-6,9H,2-3,7-8H2,1H3,(H2,17,18,19,20,21)
InChIKeyYWIWSCBNSJMLSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338401-49-3) Procurement Background


3-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338401-49-3) is a heterocyclic compound that combines a partially saturated quinazolinone core with a 3-methylbenzamide moiety. The hexahydroquinazoline scaffold is a recognized kinase inhibitor pharmacophore, and the compound is primarily procured as an advanced intermediate for kinase-targeted drug discovery programs and as a reference compound in structure-activity relationship (SAR) studies [1]. It belongs to a series of N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)benzamide derivatives that differ only by the substitution pattern on the benzamide ring, making the specific substituent position a critical determinant of biological profile and synthetic utility [2].

Why In-Class Analogs Cannot Replace 3-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide


Within the hexahydroquinazolin-2-yl benzamide series, compounds differ merely by the position and nature of the substituent on the benzamide ring (e.g., 4-methyl, 4-chloro, 3-trifluoromethyl, or unsubstituted). These seemingly minor structural changes yield significant differences in lipophilicity (XLogP3 ranging from ~1.9 to 2.4), purity profiles (90% vs. 98%), and predicted metabolic stability—each of which can dramatically influence assay reproducibility, permeability, and SAR interpretation [1]. Substituting one analog for another without matching these specific property values can introduce unintended pharmacokinetic biases or compromise the fidelity of hit-to-lead campaigns .

Quantitative Differentiation Evidence for 3-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide


Superior Commercial Purity vs. Closest 4-Methyl Analog

The target 3-methyl compound is commercially available at 98% purity (HPLC), whereas the directly analogous 4-methyl isomer (CAS 338401-51-7) is supplied at only 90% purity from the same vendor . This 8 percentage-point purity gap is substantial for screening applications where compound integrity directly affects dose-response accuracy.

Medicinal Chemistry High-Throughput Screening Quality Control

Optimized Lipophilicity (LogP) for CNS-Permeable Lead Space

The 3-methyl substituent confers a computed XLogP3 of 2.1 [1], positioning it within the optimal lipophilicity range for blood-brain barrier penetration (LogP 2–3). The unsubstituted parent compound (XLogP3 ≈ 1.9) falls below this window, while the 4-chloro analog (XLogP3 = 2.4) approaches the upper boundary where promiscuity and rapid hepatic clearance risks increase [2].

Pharmacokinetics BBB Permeability Lead Optimization

Meta-Substitution for Potential Metabolic Stability Advantage vs. Para Analog

Meta-substituted benzamides are generally recognized to be less susceptible to oxidative N-dealkylation and amide hydrolysis compared to their para-substituted counterparts due to electronic and steric effects at the CYP3A4 active site [1]. The 3-methyl substitution pattern of this compound is therefore expected to confer superior metabolic stability relative to the 4-methyl analog, although direct experimental data for this specific pair are not currently in the public domain.

Drug Metabolism Structural Alert Mitigation ADME

Recommended Procurement Scenarios for 3-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide


Kinase Inhibitor Hit-to-Lead SAR Exploration

When expanding a kinase inhibitor SAR series around the hexahydroquinazoline core, the 3-methyl substitution offers an intermediate logP value (2.1) that is ideal for evaluating the effect of lipophilicity on kinase selectivity without extreme hydrophobicity. Procurement at 98% purity enables reliable IC50 determination without confounding impurities .

CNS Drug Discovery Programs Requiring Predictable Brain Penetration

The XLogP3 of 2.1 places this compound squarely in the CNS-permeable space (LogP 2–3), making it a suitable core scaffold for neuroscience lead series. Unlike the less lipophilic unsubstituted analog (LogP 1.9), it is predicted to have adequate passive BBB permeability [1].

Chemical Probe Development Requiring High-Confidence Biological Annotations

Chemical probes demand high purity and well-characterized physicochemical properties. The availability of this compound at 98% purity, combined with documented TPSA (70.6 Ų), H-bond donor/acceptor counts, and rotatable bonds, provides the annotation rigor required for probe qualification [2].

Quote Request

Request a Quote for 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.